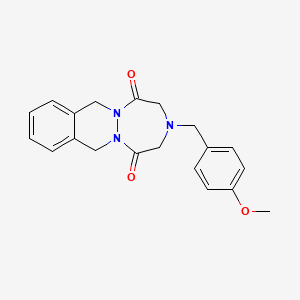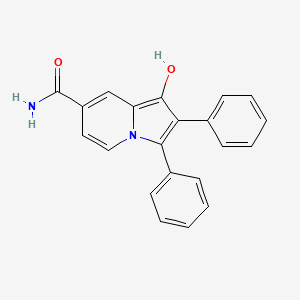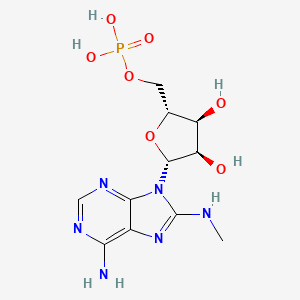
5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propanoyl-2,3-dihydroindole-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a dimethoxyethyl group, a methyl group, a propionyl group, and a sulfonamide group attached to an indoline core. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Bromination: Introduction of the bromine atom to the indoline core.
Alkylation: Addition of the 2,2-dimethoxyethyl group.
Methylation: Introduction of the methyl group.
Acylation: Addition of the propionyl group.
Sulfonation: Introduction of the sulfonamide group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automation of reaction steps, and rigorous quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine
- 5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
Uniqueness
Compared to similar compounds, 5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide features a unique combination of functional groups and structural elements. This uniqueness may confer specific properties, such as enhanced biological activity or improved chemical stability, making it a valuable compound for research and development.
Properties
CAS No. |
6208-93-1 |
|---|---|
Molecular Formula |
C16H23BrN2O5S |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propanoyl-2,3-dihydroindole-7-sulfonamide |
InChI |
InChI=1S/C16H23BrN2O5S/c1-5-14(20)19-7-6-11-8-12(17)9-13(16(11)19)25(21,22)18(2)10-15(23-3)24-4/h8-9,15H,5-7,10H2,1-4H3 |
InChI Key |
GMBSYKCJSJAQCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC2=C1C(=CC(=C2)Br)S(=O)(=O)N(C)CC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)

![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine](/img/structure/B12922815.png)

![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)
![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)


